

Application Note: Western Blot Analysis of Geldanamycin-Biotin Pulldown Samples

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Compound of Interest

Compound Name: Geldanamycin-Biotin

Cat. No.: B12842301

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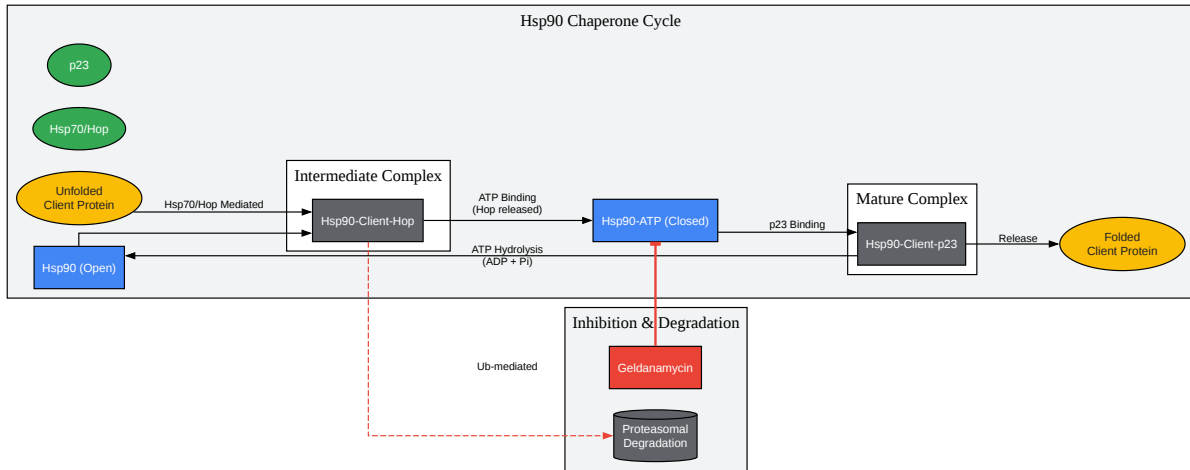
Audience: Researchers, scientists, and drug development professionals.

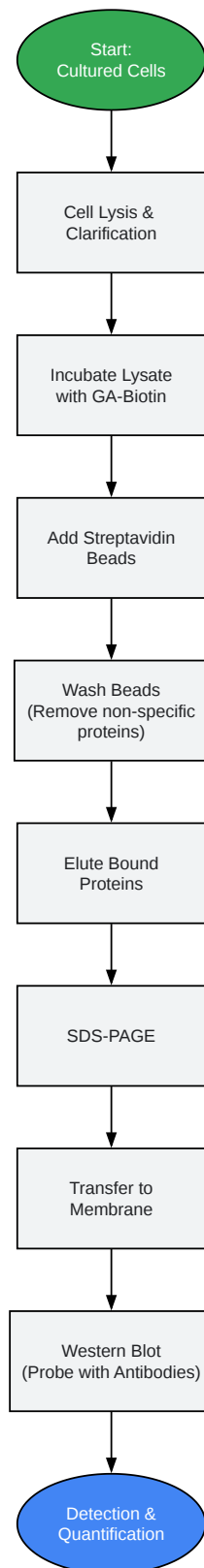
Abstract: This application note provides a comprehensive protocol for the identification and analysis of proteins interacting with the Hsp90 molecular chaperone using a **Geldanamycin-Biotin** (GA-Biotin) pulldown assay, followed by Western blot detection. Geldanamycin is a potent inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, preventing its chaperone activity and leading to the degradation of its client proteins, many of which are key oncogenic signaling molecules.[1][2] By using a biotinylated version of Geldanamycin, researchers can specifically capture the Hsp90-inhibitor complex and its associated proteins from cell lysates. Subsequent analysis by Western blotting allows for the specific detection and semi-quantitative analysis of Hsp90 itself, its co-chaperones, and its client proteins, providing valuable insights into the Hsp90 interactome and the cellular effects of Hsp90 inhibition.

Hsp90 Chaperone Cycle and Inhibition by Geldanamycin

The heat shock protein 90 (Hsp90) chaperone machinery is crucial for the folding, stability, and activity of a wide range of "client" proteins.[3] The cycle begins with an Hsp90 dimer binding to a client protein, often with the assistance of Hsp70 and the Hsp70-Hsp90 organizing protein

(HOP). ATP binding to Hsp90's N-terminal domain causes a conformational change, leading to the release of HOP and the recruitment of co-chaperones like p23. ATP hydrolysis then returns Hsp90 to its initial state, releasing the mature client protein. Geldanamycin competitively binds to the ATP-binding site, stalling the cycle and targeting the client protein for ubiquitination and proteasomal degradation.[2]





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References

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